4-Phenylbutanal
Description
Overview of Aldehyde Chemistry in the Context of 4-Phenylbutanal
The reactivity of this compound is largely dictated by the aldehyde functional group (-CHO). Aldehydes are known for their susceptibility to both oxidation and reduction. For instance, this compound can be oxidized to form 4-phenylbutanoic acid or reduced to its corresponding alcohol, 4-phenylbutanol. smolecule.com This reactivity is a cornerstone of its utility in synthetic chemistry.
Furthermore, the aldehyde group in this compound can participate in condensation reactions. When reacted with alcohols or amines, it can form esters or imines, respectively. smolecule.com The presence of the phenyl group at the fourth carbon position also influences its reactivity, distinguishing it from simpler aldehydes. smolecule.comfiveable.me
Significance of Phenylbutanals in Organic Synthesis and Beyond
Phenylbutanals, including this compound and its isomers like 3-phenylbutanal, are valuable intermediates in organic synthesis. fiveable.mecymitquimica.com Their structural framework, combining an aromatic ring with an aliphatic aldehyde chain, makes them versatile building blocks for more complex molecules. smolecule.comsmolecule.com
In the realm of medicinal chemistry, derivatives of phenylbutanals are of interest for their potential biological activities. For example, (S)-2-amino-4-phenylbutanal serves as a precursor for synthesizing various bioactive compounds. smolecule.com Research has also explored the potential antimicrobial, anti-inflammatory, and neuroprotective effects of this compound and related structures. smolecule.com Additionally, some phenylbutanal derivatives are used in the fragrance and flavor industries due to their aromatic properties. cymitquimica.com The synthesis of dyes and other specialty chemicals also utilizes phenylbutanal intermediates. google.comresearchgate.net
Historical Context of this compound Research
Historically, the synthesis of phenylbutanals has been a subject of investigation in organic chemistry. Patented methods from the early 1970s describe the preparation of 3-phenylpropanals and 4-phenylbutanals through the hydroformylation of allylbenzenes using rhodium carbonyl complex catalysts. google.com This process highlighted a novel approach to accessing these compounds, which were recognized for their potential as intermediates for dyes and plant protective agents. google.com
Over the years, various synthetic routes to this compound and its precursor, 4-phenyl-1-butanol, have been developed. These include the reduction of 4-phenylbutyric acid, the oxidation of 4-phenylbutanol, and Friedel-Crafts reactions. ontosight.aiguidechem.comgoogle.com Research has also focused on the catalytic properties and reaction kinetics of related compounds, providing a deeper understanding of their chemical behavior. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 220-222°C |
| Melting Point | 35-37°C |
| Appearance | Colorless liquid |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |
This table is based on data from multiple sources. ontosight.ai
Common Reactions of this compound
| Reaction Type | Reagents | Product |
| Oxidation | Potassium permanganate, Chromium trioxide | 4-Phenylbutanoic acid |
| Reduction | Sodium borohydride, Lithium aluminum hydride | 4-Phenylbutanol |
| Condensation | Alcohols, Amines | Esters, Imines |
This table is based on data from multiple sources. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRGTVSKOPUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171404 | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18328-11-5 | |
| Record name | 4-Phenylbutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Phenylbutanal and Its Derivatives
Classical Approaches to 4-Phenylbutanal Synthesis
Traditional organic synthesis provides a robust toolkit for the preparation of this compound. These methods, while sometimes requiring stoichiometric reagents and harsher conditions, are well-established and widely understood.
Oxidation of 4-Phenylbutanol
A common and direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 4-phenylbutanol. This transformation requires the use of specific oxidizing agents that are mild enough to prevent over-oxidation to the carboxylic acid.
Several reagents are effective for this purpose. Pyridinium chlorochromate (PCC) is a widely used oxidant that can convert primary alcohols to aldehydes with good yields. The reaction is typically carried out in an anhydrous solvent such as dichloromethane. Another common method involves Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. Additionally, TEMPO-mediated oxidation, using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical in the presence of a stoichiometric co-oxidant like sodium hypochlorite, offers a milder and more environmentally friendly alternative.
| Oxidizing Agent/System | Typical Solvent | Reaction Conditions | Typical Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | High |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) | Dichloromethane | Low Temperature (-78 °C to RT) | High |
| TEMPO/Sodium Hypochlorite | Dichloromethane/Water | 0 °C to Room Temperature | >90% |
Reduction of 4-Phenylbutyric Acid Derivatives
This compound can also be synthesized through the partial reduction of derivatives of 4-phenylbutyric acid. It is crucial to select a reducing agent that can stop at the aldehyde stage without further reduction to the alcohol.
One of the most effective methods in this category is the Rosenmund reduction, which involves the catalytic hydrogenation of 4-phenylbutyryl chloride. This reaction is carried out using a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), with hydrogen gas. The "poison," such as quinoline-sulfur, deactivates the catalyst to prevent the over-reduction of the aldehyde to an alcohol. Another approach is the reduction of 4-phenylbutyric acid itself using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
| Starting Material | Reagent(s) | Catalyst | Typical Yield |
| 4-Phenylbutyryl chloride | H₂ | Pd/BaSO₄ (poisoned) | Moderate to Good |
| 4-Phenylbutyric acid | DIBAL-H | - | Good |
Grignard Reactions with Butyric Acid Derivatives
While not a direct route to this compound, Grignard reactions are instrumental in synthesizing its immediate precursor, 4-phenylbutanol. The Grignard reagent, phenylmagnesium bromide, can be reacted with a suitable three-carbon electrophile. For instance, the reaction of phenylmagnesium bromide with γ-butyrolactone or an ester of 4-halobutyric acid can produce 4-phenylbutanol. This alcohol is then subsequently oxidized to this compound as described in section 2.1.1.
Alternatively, the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with benzaldehyde (B42025) would yield 1-phenyl-1-butanol. This secondary alcohol could then be subjected to oxidation to form the corresponding ketone, which would require further rearrangement and reduction steps, making this a less direct route to this compound. Therefore, the most practical Grignard approach involves the formation of 4-phenylbutanol.
Wittig Reaction using Phosphonium (B103445) Ylides and Aldehyde Precursors
The Wittig reaction provides a powerful method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of this compound. This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, a strategy that incorporates the four-carbon chain with a phenyl group at one end and an aldehyde at the other is required.
A plausible synthetic route would involve the reaction of benzyltriphenylphosphonium (B107652) bromide with a three-carbon aldehyde that has a protected aldehyde group at the terminus, such as 3,3-diethoxypropanal. The benzylide, formed by deprotonating the phosphonium salt with a strong base like n-butyllithium, would then react with the aldehyde to form an alkene with a protected aldehyde group. Subsequent hydrolysis of the acetal (B89532) under acidic conditions would then yield the desired 4-phenylbutenal, which can be hydrogenated to this compound.
| Ylide Precursor | Aldehyde Precursor | Intermediate Product | Final Step |
| Benzyltriphenylphosphonium bromide | 3,3-Diethoxypropanal | 1,1-Diethoxy-4-phenyl-3-butene | Acidic Hydrolysis & Hydrogenation |
Friedel-Crafts Acylation Followed by Reduction
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For the synthesis of this compound, benzene (B151609) can be acylated with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form phenyl propyl ketone.
However, the direct reduction of the ketone to an aldehyde is not straightforward. A more effective approach involves the Friedel-Crafts acylation of benzene with succinic anhydride, which yields 3-benzoylpropanoic acid. The ketone can then be reduced to a methylene (B1212753) group via a Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction to give 4-phenylbutyric acid. This carboxylic acid can then be converted to 4-phenylbutyryl chloride and subsequently reduced to this compound via the Rosenmund reduction as detailed in section 2.1.2.
| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate | Subsequent Steps |
| Benzene | Succinic anhydride | AlCl₃ | 3-Benzoylpropanoic acid | Clemmensen/Wolff-Kishner reduction, conversion to acyl chloride, Rosenmund reduction |
Advanced and Catalytic Synthetic Routes
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For this compound, these often involve transition-metal catalysis.
One of the most significant advanced methods is the rhodium-catalyzed hydroformylation of allylbenzene. This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. By carefully selecting the rhodium catalyst and ligands, high regioselectivity for the linear aldehyde, this compound, can be achieved over the branched isomer. This method is highly atom-economical and represents a direct route to the target molecule from a readily available starting material.
Another innovative approach is the base-catalyzed aromatization of dienones . This multi-step sequence can lead to substituted 4-phenylbutanals. The key step involves the ring-cleavage of a cyclohexadienone intermediate in the presence of a base, such as potassium carbonate in methanol, at room temperature to afford the this compound derivative.
| Method | Catalyst/Reagent | Substrate | Key Features |
| Rhodium-Catalyzed Hydroformylation | Rhodium complex with phosphine (B1218219) ligands | Allylbenzene | High atom economy, high regioselectivity for the linear aldehyde |
| Base-Catalyzed Aromatization | Potassium Carbonate/Methanol | Substituted cyclohexadienones | Mild reaction conditions, novel ring-cleavage strategy |
Hydroformylation of Olefins (e.g., Styrene) with Rhodium Carbonyl Complex Catalysts
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an olefin. While the hydroformylation of styrene (B11656) typically yields a mixture of the branched aldehyde (2-phenylpropanal) and the linear aldehyde (3-phenylpropanal), the direct synthesis of this compound is achieved by applying this methodology to allylbenzene. google.comgoogle.com
The reaction is catalyzed by rhodium carbonyl complexes, often modified with phosphine ligands to control the regioselectivity. For the synthesis of this compound from allylbenzene, the goal is to favor the addition of the formyl group to the terminal carbon of the double bond, leading to the linear product. The choice of catalyst and reaction conditions is critical in maximizing the yield of the desired linear aldehyde over the branched isomer, 3-phenyl-2-methylpropanal. google.com
A process for preparing this compound involves the hydroformylation of allylbenzenes with carbon monoxide and hydrogen in the presence of rhodium carbonyl complex catalysts. google.com This reaction can be performed at temperatures between 50 and 180°C and under pressures ranging from 20 to 1500 atmospheres. google.com Another patented method describes using a heterogeneous reaction system with an aqueous solution of a water-soluble sulfonated arylphosphine ligand and a rhodium complex, which allows for high selectivity towards the straight-chain this compound, achieving n/iso ratios of 90:10 to 95:5. google.com
| Substrate | Catalyst System | Product(s) | Key Findings |
| Allylbenzene | Rhodium Carbonyl Complex | This compound (linear), 3-Phenyl-2-methylpropanal (branched) | Reaction conditions (temperature, pressure) and ligands influence the ratio of linear to branched products. google.com |
| Substituted Allylbenzenes | Rhodium complex with water-soluble sulfonated arylphosphine | Substituted 4-Phenylbutanals | Achieves high regioselectivity for the linear aldehyde, with n/iso ratios up to 95:5. google.com |
| Styrene | Rhodium complex with tetraphosphorus (B14172348) ligand | 3-Phenylpropanal (linear), 2-Phenylpropanal (branched) | Demonstrates that ligand design can surprisingly favor the linear aldehyde from styrene, achieving a high l/b ratio. nih.gov |
| Styrene Derivatives | Rhodium Carbene Complexes | 2-Arylpropanals (branched) | Carbene-rhodium complexes show very high selectivity (up to 50:1) for the branched isomer. acs.org |
Enantioselective Allylic Alkylation for 2-Phenylbutanal Synthesis
The synthesis of specific chiral derivatives, such as 2-phenylbutanal, can be accomplished with high precision using enantioselective allylic alkylation. This method is particularly powerful for creating stereogenic centers, including challenging acyclic quaternary carbons. nih.govrsc.org
In a well-studied example, the rhodium-catalyzed asymmetric allylic alkylation of a 2-phenylbutanal-derived enolate with allyl benzoate (B1203000) is used to form a product with a quaternary stereocenter. rsc.org The mechanism involves several key steps:
Enolate Formation: The starting aldehyde, 2-phenylbutanal, is deprotonated by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate a Z-selective lithium enolate. nih.gov
Catalyst Activation: A rhodium precursor, often a modified Wilkinson's catalyst, reacts with the allylic electrophile (e.g., allyl benzoate) to form an electrophilic η³-Rh-π-allyl intermediate. nih.govrsc.org
Enantioselective C-C Bond Formation: The nucleophilic lithium enolate attacks the Rh-π-allyl intermediate. The chiral ligand bound to the rhodium center directs this attack, controlling the stereochemistry of the newly formed C-C bond and leading to a high enantiomeric excess of one enantiomer. nih.gov
This methodology has been shown to achieve excellent enantioselectivity, with computed values of 96% and experimental results around 92% enantiomeric excess (ee). rsc.org
Acyl Carbanion Equivalents in Aldehyde Synthesis
The synthesis of aldehydes can also be approached by reversing the typical electrophilic nature of the carbonyl carbon, a concept known as "umpolung." This involves the use of acyl carbanion equivalents, which are synthons that allow the carbonyl carbon to function as a nucleophile.
While a direct example for this compound is not prominently documented, a general and effective strategy involves the use of 1,3-dithianes. The protocol would proceed as follows:
Formation of the Acyl Anion Equivalent: An aldehyde synthon, such as 1,3-dithiane, is deprotonated at the C2 position with a strong base like n-butyllithium to form a nucleophilic carbanion.
Nucleophilic Attack: This dithianyl anion is then reacted with a suitable electrophile that provides the remainder of the this compound carbon skeleton. For this synthesis, the electrophile would be a 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane. The carbanion displaces the halide in an SN2 reaction to form a 2-(3-phenylpropyl)-1,3-dithiane intermediate.
Deprotection to Aldehyde: The dithiane group is subsequently removed through hydrolysis, typically using a mercury(II) salt or other reagents, to reveal the aldehyde functionality, yielding the final product, this compound.
This approach allows for the logical construction of the aldehyde from two distinct fragments by inverting the polarity of the formyl group.
Oxidation of Diols (e.g., 1,8-Diphenyloctane-4,5-diol)
A classic and efficient method for aldehyde synthesis is the oxidative cleavage of vicinal diols (1,2-diols). This reaction breaks a carbon-carbon single bond to form two carbonyl compounds. The synthesis of this compound can be elegantly achieved through the cleavage of 1,8-diphenyloctane-4,5-diol.
This specific substrate is a symmetrical vicinal diol. When treated with an appropriate oxidizing agent, the bond between C4 and C5 is cleaved. Common reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). The reaction proceeds through a cyclic intermediate (a periodic ester or a lead(IV) diester), which then fragments to yield the carbonyl products.
Since the starting diol is symmetrical, its cleavage results in the formation of two identical molecules. Each fragment contains a four-carbon chain with a phenyl group at the terminus, thus yielding two equivalents of this compound. This method offers a direct and high-yield route to the target aldehyde, provided the precursor diol is accessible.
Organocatalytic Approaches in the Synthesis of this compound Precursors
Organocatalysis, which utilizes small organic molecules as catalysts, provides a powerful platform for asymmetric synthesis, avoiding the use of metals. Precursors to this compound can be synthesized enantioselectively using organocatalytic conjugate addition reactions.
A prominent example is the Michael addition of a nucleophile to cinnamaldehyde (B126680), which possesses the core carbon skeleton that can be elaborated into this compound. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for this transformation. The mechanism involves the formation of a transient iminium ion between the catalyst and the α,β-unsaturated aldehyde (cinnamaldehyde). This iminium ion activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack. nih.gov
For instance, the organocatalytic conjugate addition of nitromethane (B149229) to cinnamaldehyde has been studied in detail. nih.govsemanticscholar.org The resulting γ-nitroaldehyde can then be converted to a precursor of this compound through further chemical modifications, such as reduction of the nitro group and subsequent transformations. This approach allows for the creation of a chiral center at the β-position with high enantioselectivity, leading to chiral 3-phenyl-substituted precursors.
Synthesis of Chiral this compound Derivatives
Asymmetric Synthesis of Bedaquiline (B32110) Analogues Involving this compound Scaffolds
The this compound structural motif is a key component in the synthesis of complex, biologically active molecules, such as analogues of the anti-tuberculosis drug Bedaquiline. nih.govresearchgate.net The asymmetric synthesis of these diarylquinoline (DARQ) compounds often involves the construction of intricate molecules bearing multiple stereocenters, where a substituted this compound derivative serves as a crucial intermediate or scaffold.
One reported asymmetric synthetic route to a new type of Bedaquiline analogue involves the creation of a highly substituted aldehyde with a this compound core. researchgate.net A key intermediate in this synthesis is (4R)-4-(7-Bromo-3-methoxynaphthalen-2-yl)-3-hydroxy-3-(naphthalen-1-yl)-4-phenylbutanal. The synthesis of this complex aldehyde derivative involves several steps, including:
Aldol (B89426) Addition: An asymmetric aldol reaction to establish the stereochemistry at the hydroxyl- and phenyl-bearing carbons.
Allylation: Introduction of an allyl group.
Dihydroxylation and Cleavage: The terminal double bond of the resulting homoallylic alcohol is first dihydroxylated using osmium tetroxide (OsO₄) to form a diol. This diol is then subjected to oxidative cleavage to unmask the aldehyde functionality.
This sequence highlights how a complex, chiral this compound derivative can be constructed and serves as a precursor for the final steps in the synthesis of the Bedaquiline analogue. researchgate.net The inherent structure of this compound provides the necessary carbon framework for building these sterically hindered molecules with precise stereochemical control. nih.gov
Enantioselective Michael Additions Leading to Substituted Phenylbutanals
The Michael addition is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of 1,5-dicarbonyl compounds and related structures. In the context of producing substituted phenylbutanals, enantioselective variants of this reaction allow for the creation of new stereogenic centers with a high degree of control. Organocatalysis has emerged as a particularly effective strategy for these transformations.
Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are highly effective in activating both the nucleophile and the electrophile. For instance, cinchona-based squaramide catalysts have been successfully employed in the conjugate addition of various nucleophiles to α,β-unsaturated acceptors. rsc.orgnih.gov In a typical reaction leading to a substituted this compound precursor, a nucleophile such as a malonate ester can be added to a nitroalkene derived from cinnamaldehyde. The squaramide catalyst, through hydrogen bonding, simultaneously activates the nitroalkene electrophile and directs the approach of the enolized malonate nucleophile, leading to a highly stereocontrolled addition. This method is notable for its ability to construct adjacent quaternary and tertiary stereocenters with excellent enantioselectivity. rsc.org
The general reaction mechanism involves the formation of an enamine intermediate from an aldehyde, which then acts as the nucleophile in the Michael addition. mdpi.com The weakly nucleophilic nature of this enamine often requires a strongly electrophilic Michael acceptor, such as a nitroalkene, for the reaction to proceed efficiently. mdpi.com The choice of catalyst is crucial; for example, dihydroquinine-squaramide catalysts have been shown to be effective in promoting the enantioselective Michael addition of dithiomalonates to β,β-disubstituted nitroalkenes. nih.gov
Table 1: Catalyst Performance in Enantioselective Michael Additions
| Catalyst Type | Michael Acceptor | Nucleophile | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cinchona-based Squaramide | Nitroolefins | 2-substituted benzofuran-3(2H)-ones | Excellent | rsc.org |
| Thiourea (R,R)-13 | Alkyl-substituted nitroalkene | Diethyl malonate | 88% | nih.gov |
| Hydroquinidine-squaramide | Nitroolefin | Malonate | High | nih.gov |
| Chinchona-based Squaramide | N-acyl-oxazolidinone-substituted cyclobutene | Thiol | up to 99.7:0.3 er | rsc.org |
Strategies for Optimizing Enantiomeric Purity in Asymmetric Synthesis
Achieving high enantiomeric purity is a critical goal in asymmetric synthesis. Several strategies can be employed to optimize the enantiomeric excess (ee) of the desired product. The choice of catalyst, solvent, temperature, and additives all play significant roles in determining the stereochemical outcome of a reaction.
Enzymatic strategies offer a powerful approach to asymmetric synthesis due to the high selectivity of biocatalysts. nih.govrsc.org Enzymes can be used for stereoselective reactions with prochiral compounds or for the kinetic resolution of racemic mixtures. rsc.org For instance, hydrolases are widely used in enantioselective protocols. rsc.org While not directly applied to this compound in the provided sources, the principles of using enzymes like aspartate ammonia (B1221849) lyase for hydroamination or Baeyer-Villiger monooxygenases for asymmetric oxidation illustrate the potential for biocatalytic routes to chiral building blocks. nih.gov
In non-enzymatic asymmetric catalysis, the structure of the chiral ligand or organocatalyst is paramount. For example, in the synthesis of chiral BINOL derivatives, which are themselves powerful ligands for asymmetric catalysis, the choice of a metal–chiral ligand combination, such as a spirocyclic pyrrolidine (B122466) oxazoline (B21484) ligand with CuBr, can lead to products with up to 99% ee. mdpi.com The enantioselectivity can be fine-tuned by modifying the catalyst structure and the reaction conditions, including the base and solvent used. mdpi.com Similarly, in palladium-catalyzed asymmetric synthesis of allylic phenyl ethers, di-μ-amidate dipalladium complexes have proven to be effective catalysts, yielding products with high enantiomeric purity, typically in the range of 90-98% ee. nih.gov
Table 2: Factors Influencing Enantiomeric Purity
| Factor | Influence on Enantioselectivity | Example | Reference |
|---|---|---|---|
| Catalyst Structure | The steric and electronic properties of the catalyst/ligand are primary determinants of stereocontrol. | Use of spirocyclic pyrrolidine oxazoline ligands with CuBr for BINOL synthesis. | mdpi.com |
| Solvent | The solvent can affect catalyst solubility, stability, and the transition state geometry. | The use of brine in a hydroquinidine-squaramide catalyzed Michael addition can enhance enantioselectivity due to the "hydrophobic hydration effect". | nih.gov |
| Additives | Co-catalysts or additives can accelerate reactions or modify the catalyst's active state. | Use of TfOH as an additive in the fluorination of α-aryl-propionaldehydes. | nih.gov |
| Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lowest activation energy. | General principle in asymmetric catalysis. | N/A |
Enamine Catalysis in Asymmetric α-Methylation of Aldehydes
Enamine catalysis is a cornerstone of modern organocatalysis, providing a powerful method for the α-functionalization of aldehydes and ketones. This strategy involves the reaction of a carbonyl compound with a chiral secondary amine catalyst, typically a proline derivative, to form a nucleophilic enamine intermediate. mdpi.com This intermediate can then react with an electrophile, followed by hydrolysis to regenerate the catalyst and yield the α-functionalized aldehyde.
The asymmetric α-methylation of aldehydes is a challenging transformation. However, enamine catalysis has provided successful solutions. The use of (S)-α-methyl proline as a catalyst for the intramolecular alkylation of halo aldehydes demonstrates the power and mildness of this approach, yielding products with excellent yields and enantioselectivities without significant side reactions like racemization or aldolization. nih.govfigshare.com This methodology can be conceptually extended to the synthesis of α-methyl-4-phenylbutanal.
The mechanism relies on the enamine intermediate increasing the nucleophilicity of the α-carbon. mdpi.com In some cases, the catalyst can exhibit dual behavior, not only forming the enamine but also activating the electrophile through hydrogen bonding. mdpi.com While initial developments in the α-functionalization of α-branched aldehydes showed only modest efficiency and enantiocontrol due to difficulties in enamine formation and stereocontrol, the viability of the approach was clearly demonstrated. nih.gov More recent methods have overcome many of these challenges. For instance, the aminocatalytic α-alkylation of branched aldehydes using a serine-derived amino acid catalyst under phase-transfer conditions has been shown to produce adducts in high yields and selectivities. nih.gov
Table 3: Key Features of Enamine Catalysis in α-Alkylation
| Catalyst | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| (S)-Proline | Intermolecular cross aldol reaction | Established the power and broad scope of proline as an aminocatalyst. | mdpi.com |
| (S)-α-methyl proline | Intramolecular α-alkylation of halo aldehydes | Excellent yields and enantioselectivities; avoids racemization and aldolization. | nih.govfigshare.com |
| Serine-derived amino acid (C44) | α-alkylation of branched aldehydes under PTC | High yields and enantiomeric excesses above 79% ee. | nih.gov |
| Primary amine C36a with TfOH | Asymmetric fluorination of α-branched aldehydes | Good yields and enantioselectivities for the synthesis of R-configured fluoroalcohols. | nih.gov |
Chemical Reactivity and Mechanistic Studies of 4 Phenylbutanal
Reactivity of the Aldehyde Functional Group
The aldehyde group in 4-phenylbutanal is the center of its chemical reactivity, participating in oxidation, reduction, condensation, and nucleophilic addition reactions.
Aldehydes are readily oxidized to form carboxylic acids. chemguide.co.uk This transformation involves the conversion of the carbon-hydrogen bond in the aldehyde group into a carbon-oxygen bond. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate and chromium trioxide to milder ones. libretexts.orgncert.nic.in
Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:
Potassium permanganate (KMnO₄) : A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.
Chromium trioxide (CrO₃) in aqueous acid (Jones Reagent) : This reagent provides good yields at room temperature. libretexts.org
Tollens' Reagent : This reagent, consisting of silver(I) ions in dilute ammonia (B1221849), is a mild oxidizing agent used to selectively oxidize aldehydes. libretexts.org A positive test is indicated by the formation of a silver mirror. ncert.nic.incoconote.app
The oxidation of this compound yields 4-phenylbutanoic acid. Kinetic studies on the oxidation of the related compound, 4-oxo-4-phenylbutanoic acid, have been performed using various chromium (VI) reagents, indicating that the reaction is first order with respect to both the oxidant and the substrate. scholarsresearchlibrary.comzenodo.orgorientjchem.org
| Reagent | Conditions | Product from this compound |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkaline or acidic | 4-Phenylbutanoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acetone | 4-Phenylbutanoic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline, gentle warming | 4-Phenylbutanoate anion |
The reduction of aldehydes produces primary alcohols. britannica.com For this compound, this reaction yields 4-phenyl-1-butanol. This transformation can be achieved using various reducing agents.
Common reducing agents include:
Sodium borohydride (NaBH₄) : A mild and selective reducing agent that is often used for this purpose. britannica.com The reduction of methyl-4-phenyl butanoate, a derivative, to 4-phenyl-1-butanol has been demonstrated using sodium borohydride. quickcompany.in
Lithium aluminum hydride (LiAlH₄) : A powerful reducing agent capable of reducing aldehydes and other carbonyl compounds. britannica.com
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.commdpi.com
The synthesis of 4-phenyl-1-butanol from precursors like 4-phenylbutyrate has been achieved through reduction with sodium borohydride and iodine. google.com
| Reagent/Catalyst | Conditions | Product from this compound |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol (B145695), methanol) | 4-Phenyl-1-butanol |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup | 4-Phenyl-1-butanol |
| Hydrogen (H₂) with Pd/C catalyst | Pressurized H₂, solvent | 4-Phenyl-1-butanol |
This compound can undergo condensation reactions with alcohols and amines. With alcohols, in the presence of an acid catalyst, it forms acetals. The reaction proceeds through a hemiacetal intermediate. britannica.comlibretexts.org
Reaction with amines can lead to the formation of imines (Schiff bases) if the amine is primary, or enamines if the amine is secondary. These reactions are crucial in various synthetic pathways. rsc.org
A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. wikipedia.org The partially positive carbon atom of the carbonyl group is an electrophile and readily reacts with nucleophiles. youtube.comyoutube.com This reaction breaks the carbon-oxygen π-bond and forms a new single bond with the nucleophile, changing the carbon's hybridization from sp² to sp³. masterorganicchemistry.com
Examples of nucleophilic addition reactions include:
Grignard Reaction : Reaction with organometallic reagents like Grignard reagents (R-MgX) adds the alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after an acidic workup.
Wittig Reaction : This reaction with a phosphorus ylide converts the aldehyde into an alkene.
Cyanohydrin Formation : The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group forms a cyanohydrin. libretexts.org
Reaction Mechanisms and Pathways
The diverse reactivity of this compound is underpinned by several key mechanistic pathways.
In certain redox reactions, aldehydes can act as hydride donors. A classic example is the Cannizzaro reaction, which occurs with aldehydes that lack an α-hydrogen when treated with a strong base. britannica.com In this disproportionation reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. britannica.com
Furthermore, in enzymatic systems, aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to carboxylic acids. drugbank.comresearchgate.net While specific studies on this compound as an aldehyde donor in such enzymatic reactions are not detailed, the general principle applies to the aldehyde functional group.
Formation of Schiff Bases with Amines
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate known as a carbinolamine.
The general mechanism for the formation of a Schiff base from this compound is as follows:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of this compound.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming the neutral carbinolamine intermediate.
Protonation of the hydroxyl group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).
Elimination of water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of the protonated imine.
Deprotonation: A base removes the proton from the nitrogen atom to yield the final Schiff base product.
Computational studies on the reaction of benzaldehyde (B42025) with various aromatic amines have provided insights into the reaction pathway in the absence of polar solvents. These studies suggest that even without a hydrogen-bonding network, an additional amine molecule can stabilize the first transition state. Furthermore, the presence of even minute amounts of a protonated base can significantly lower the activation energy for the subsequent dehydration step.
Intramolecular Cyclization Reactions
This compound, with its aldehyde functionality and a phenyl group separated by a three-carbon chain, can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of cyclic compounds. A prominent example is the intramolecular aldol (B89426) reaction. For such a reaction to occur, a second carbonyl group or a functionality that can be converted into an enolate is required within the same molecule.
For instance, a hypothetical derivative of this compound, such as 7-phenylheptane-2,6-dione, could undergo an intramolecular aldol condensation. In such a molecule, the presence of two carbonyl groups allows for the formation of an enolate at one of the α-carbons, which can then act as a nucleophile and attack the other carbonyl carbon. The stability of the resulting ring structure is a crucial factor in determining the feasibility and outcome of the reaction. Generally, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings due to lower ring strain.
The mechanism of an intramolecular aldol condensation typically involves the following steps:
Enolate formation: A base removes an α-proton from one of the carbonyl groups to form an enolate ion.
Intramolecular nucleophilic attack: The enolate attacks the carbonyl carbon of the other aldehyde or ketone group within the same molecule, forming a new carbon-carbon bond and a cyclic alkoxide intermediate.
Protonation: The alkoxide is protonated by a proton source (e.g., water or a protic solvent) to yield a cyclic β-hydroxy aldehyde or ketone.
Dehydration (Condensation): Upon heating, the β-hydroxy carbonyl compound can undergo dehydration to form a more stable α,β-unsaturated cyclic enone or enal.
The regioselectivity of the intramolecular aldol reaction is dictated by the relative acidity of the α-protons and the stability of the resulting cyclic product. In the case of unsymmetrical dicarbonyl compounds, the formation of the more stable five- or six-membered ring is generally preferred.
Electrochemical Reduction Mechanisms
The electrochemical reduction of aromatic aldehydes, including this compound, offers an alternative to chemical reducing agents. The general mechanism involves the transfer of electrons from a cathode to the aldehyde, leading to the formation of radical anions. The fate of these radical anions is dependent on the reaction conditions, such as the solvent, electrolyte, and the presence of proton donors.
In aprotic solvents, the initially formed radical anion of an aromatic aldehyde can undergo dimerization to form a pinacol. Alternatively, it can be further reduced to a dianion, which upon protonation yields the corresponding alcohol. The process can be summarized as follows:
First electron transfer: The aromatic aldehyde accepts an electron from the cathode to form a radical anion. Ar-CHO + e⁻ → [Ar-CHO]⁻•
Second electron transfer or dimerization:
The radical anion can accept a second electron to form a dianion: [Ar-CHO]⁻• + e⁻ → [Ar-CHO]²⁻
Alternatively, two radical anions can dimerize to form a pinacol dianion: 2 [Ar-CHO]⁻• → [Ar-CH(O⁻)-CH(O⁻)-Ar]
Protonation: The dianion or the pinacol dianion is protonated by a proton source in the medium to yield the corresponding alcohol or pinacol.
[Ar-CHO]²⁻ + 2H⁺ → Ar-CH₂OH
[Ar-CH(O⁻)-CH(O⁻)-Ar] + 2H⁺ → Ar-CH(OH)-CH(OH)-
Catalysis in this compound Transformations
Impact of Catalysts on Stereoselectivity and Enantioselectivity in Reactions of this compound
The stereochemical outcome of chemical reactions involving this compound is profoundly influenced by the choice of catalyst. In the realm of asymmetric synthesis, catalysts are pivotal in directing the formation of specific stereoisomers, thereby controlling both diastereoselectivity and enantioselectivity. This section delves into research findings that illustrate the impact of various catalytic systems on the stereoselective transformations of aldehydes structurally similar to this compound, providing insights applicable to this compound.
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. Chiral secondary amines, such as proline and its derivatives, are frequently employed to activate aldehyde substrates through the formation of enamine intermediates. The stereoselectivity of these reactions is dictated by the steric and electronic properties of the catalyst, which creates a chiral environment around the reacting molecules.
A notable example is the asymmetric Michael addition of aldehydes to nitroalkenes, a key carbon-carbon bond-forming reaction. Research has demonstrated that the combination of a chiral pyrrolidine (B122466) catalyst and an acidic co-catalyst can afford high yields and excellent enantioselectivities. For instance, in the reaction of n-pentanal with nitroethylene, a catalyst system comprising a diarylprolinol silyl (B83357) ether and 3-nitrobenzoic acid as a co-catalyst resulted in the Michael adduct with a high yield and enantiomeric excess (ee) nih.gov. The acidic co-catalyst is believed to enhance the reactivity and stereoselectivity by protonating the nitro group of the Michael acceptor, thereby facilitating the nucleophilic attack of the enamine in a stereocontrolled manner nih.gov.
The structural features of the catalyst play a crucial role in determining the stereochemical outcome. Studies on the Michael addition of various aldehydes to nitrostyrene have shown that bifunctional catalysts, which possess both a hydrogen-bond donor and a Brønsted basic site, can effectively control the stereoselectivity msu.edu. For example, a chiral thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) has been shown to afford Michael adducts with high diastereoselectivity (syn/anti ratio) and enantioselectivity mdpi.com. The thiourea moiety activates the nitroalkene through hydrogen bonding, while the primary amine forms the enamine intermediate with the aldehyde, thus creating a well-organized transition state that directs the stereochemical course of the reaction mdpi.com.
The impact of different catalysts and co-catalysts on the asymmetric Michael addition of aldehydes to nitroolefins is summarized in the following table, which showcases data for aldehydes structurally related to this compound.
| Aldehyde | Nitroalkene | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| n-Pentanal | Nitroethylene | (S)-Diarylprolinol silyl ether (2) | 3-Nitrobenzoic acid (20) | Toluene | N/A | 96 | N/A | >95 | nih.gov |
| Butanal | β-Nitrostyrene | H-d-Pro-Pro-Glu-NH2 (tripeptide) | None | Chloroform | N/A | N/A | N/A | (2S,3R) | nih.gov |
| Propionaldehyde | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | None | Water | 24 | 95 | 85:15 | 98 (syn) | mdpi.com |
| Butanal | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | None | Water | 24 | 96 | 90:10 | 99 (syn) | mdpi.com |
Similarly, in proline-catalyzed aldol reactions, the choice of catalyst and additives can even switch the diastereoselectivity. The use of an achiral guanidinium salt derived from TBD as a cocatalyst with proline in the reaction of cycloketones with aromatic aldehydes allows for the selective formation of either anti- or syn-aldol adducts with high enantioselectivity nih.gov. This control is attributed to an unusual equilibrium process that is coupled to the standard enamine-based catalytic cycle of proline nih.gov.
The following table illustrates the catalyst-dependent stereoselectivity in the aldol reaction of acetone with various aldehydes, providing a model for the reactivity of this compound.
| Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | L-Prolinamide (20) | Acetone (neat) | N/A | Moderate-High | up to 46 | nih.gov |
| Various aromatic and aliphatic aldehydes | L-proline-based catalyst with gem-diphenyl group (5-10) | N/A | 3 | 68 | 93 | emorychem.science |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-phenylbutanal, offering detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The aldehyde proton (CHO) is characteristically found far downfield. The aromatic protons of the phenyl group typically appear as a complex multiplet, while the aliphatic protons on the butyl chain resolve into distinct signals based on their proximity to the phenyl and aldehyde groups. Analysis of a reported spectrum allows for the following assignments. semanticscholar.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aldehyde H | ~9.77 | Triplet (t) | ~1.3 | 1H |
| Aromatic H (ortho, meta, para) | ~7.32 - 7.18 | Multiplet (m) | - | 5H |
| Benzylic CH₂ (C4-H) | ~2.66 | Triplet (t) | ~7.6 | 2H |
| CH₂ (C2-H) | ~2.45 | Doublet of Triplets (dt) | ~7.3, 1.3 | 2H |
| CH₂ (C3-H) | ~1.98 | Quintet (p) | ~7.5 | 2H |
Note: Data interpreted from spectral images presented in a research publication. semanticscholar.org Exact values may vary based on solvent and instrument conditions.
Complementing the proton data, ¹³C NMR spectroscopy confirms the carbon framework of this compound. The spectrum displays a signal for each of the ten carbon atoms, with chemical shifts indicating their electronic environment. The carbonyl carbon of the aldehyde group is observed at a characteristic downfield shift of over 200 ppm. The aromatic carbons show signals in the 126-141 ppm range, while the aliphatic carbons are found upfield.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C=O (C1) | ~202.5 |
| Aromatic C (quaternary) | ~141.5 |
| Aromatic CH (ortho/meta) | ~128.5 |
| Aromatic CH (para) | ~126.0 |
| CH₂ (C2) | ~43.9 |
| Benzylic CH₂ (C4) | ~35.2 |
| CH₂ (C3) | ~25.5 |
Note: Data interpreted from spectral images presented in a research publication. semanticscholar.org The two distinct signals for ortho/meta carbons are often very close and may overlap.
To unambiguously assign the proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are utilized.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at ~2.66 ppm to the carbon signal at ~35.2 ppm, confirming their assignment as the benzylic -CH₂- group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ or ³J_CH_). semanticscholar.org This is crucial for confirming the connectivity of the molecular fragments. For instance, a key correlation would be observed between the aldehyde proton (~9.77 ppm) and the C2 carbon (~43.9 ppm), establishing the position of the aldehyde group at the end of the propyl chain. Further correlations from the benzylic protons (~2.66 ppm) to the C2 and C3 carbons would confirm the linkage of the aliphatic chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information regarding the molecular weight and structural features of this compound through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and analyze their mass-to-charge ratio. In the analysis of this compound, GC provides a retention time that can be used to assess the purity of the sample. The subsequent electron ionization (EI) mass spectrum reveals a characteristic fragmentation pattern that aids in structural confirmation.
The molecular ion peak ([M]⁺) for this compound appears at m/z 148, corresponding to its molecular weight. The fragmentation is dominated by cleavages that form stable carbocations. nih.govhmdb.ca The most abundant fragment, or base peak, is observed at m/z 104, resulting from the cleavage of the C2-C3 bond to form the stable styryl cation [C₈H₈]⁺. Another prominent peak at m/z 91 corresponds to the tropylium (B1234903) ion [C₇H₇]⁺, a classic fragment for compounds containing a benzyl (B1604629) moiety. nih.govhmdb.ca
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion |
| 104 | [C₈H₈]⁺ | Base Peak |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
Data sourced from the NIST Mass Spectrometry Data Center. nih.govhmdb.ca
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision, typically to several decimal places. This allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₁₂O. The theoretical monoisotopic (exact) mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
The calculated exact mass for C₁₀H₁₂O is 148.088815 Da. nih.gov An experimental HRMS measurement confirming a mass extremely close to this value provides definitive evidence for the elemental composition of this compound, distinguishing it from any other isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence of its key structural features: the aldehyde group and the phenyl ring. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies. These absorptions are recorded as a spectrum, typically plotting transmittance or absorbance against wavenumber (cm⁻¹). savemyexams.comcognitoedu.org
The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the aldehyde. This peak typically appears in the region of 1740–1670 cm⁻¹. savemyexams.com Another key indicator of the aldehyde functional group is the C-H stretching vibration of the aldehyde proton (the hydrogen attached to the carbonyl), which usually presents as one or two moderately strong bands in the 2850–2950 cm⁻¹ and sometimes a weaker band around 2750-2720 cm⁻¹.
The presence of the phenyl group is confirmed by several other characteristic absorptions. These include the C-H stretching vibrations of the aromatic ring, which are observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to peaks in the 1680–1500 cm⁻¹ region. savemyexams.com The aliphatic C-H stretching of the butyl chain is also visible in the 2950–2850 cm⁻¹ range.
By analyzing the specific wavenumbers, intensities, and shapes of the absorption bands in an IR spectrum, researchers can confidently confirm the presence of the aldehyde and phenyl functional groups, a critical first step in verifying the identity of a this compound sample. cognitoedu.org
Table 1: Characteristic Infrared (IR) Absorption Ranges for this compound Functional Groups
| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Peak Characteristics |
| Aldehyde | C=O | Stretch | 1740 - 1670 | Strong, Sharp |
| Aldehyde | C-H | Stretch | 2850 - 2950 / ~2750 | Medium to Weak |
| Aromatic Ring | C-H | Stretch | > 3000 | Medium to Weak |
| Aromatic Ring | C=C | Stretch | 1680 - 1500 | Medium to Weak |
| Alkyl Chain | C-H | Stretch | 2950 - 2850 | Medium to Strong |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or enantiomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a powerful technique for determining the purity of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. The separated components are then detected as they exit the column, producing a chromatogram. The purity of a this compound sample can be determined by the relative area of its corresponding peak in the chromatogram. wiley-vch.de A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, which could include starting materials, byproducts like 4-phenylbutanoic acid, or residual solvents. avantorsciences.com
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govhep.com.cn As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the definitive identification of this compound and any impurities present. nih.govnist.gov The Kovats retention index, a standardized measure in GC, for this compound on a standard polar column is reported as 1792. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is another vital tool for the analysis of this compound, offering high resolution and the ability to analyze less volatile or thermally sensitive compounds. For purity assessment, a reversed-phase HPLC method is typically used, where this compound is separated from non-polar and polar impurities. guidechem.com
A particularly important application of HPLC is the determination of enantiomeric excess (ee) for chiral derivatives of this compound. rsc.orgwiley-vch.de When this compound is used in asymmetric synthesis, the resulting product may be a mixture of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can separate these enantiomers. rsc.orgwiley-vch.de The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. wiley-vch.deresearchgate.netrsc.orgresearchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Common chiral columns used for such separations include those with brand names like Chiralcel and Chiralpak. rsc.orgwiley-vch.dewiley-vch.de
Table 2: Example HPLC Conditions for Chiral Separation of this compound Derivatives
| Derivative | Chiral Column | Mobile Phase (Hexane:i-PrOH) | Flow Rate (mL/min) | Detection (UV) | Reference |
| (2R,3S)-2-ethyl-4-nitro-3-phenylbutanal | Chiralcel OD-H | 91:9 | 0.9 | 230 nm | rsc.org |
| (2R,3S)-2-methyl-4-nitro-3-phenylbutanal | Chiralcel OD-H | 90:10 | 0.8 | 210 nm | rsc.org |
| (2R,3S)-2-isopropyl-4-nitro-3-phenylbutanal | Chiralcel OD-H | 90:10 | 1.0 | 254 nm | wiley-vch.de |
| Racemic 2-ethyl-4-nitro-3-phenylbutanal | Chiralpak OD-H | 91:9 | 0.9 | 210 nm | researchgate.net |
Computational Modeling for Spectroscopic Data Interpretation
Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful adjunct to experimental spectroscopy for the characterization of molecules like this compound. DFT calculations can predict spectroscopic properties, such as vibrational frequencies in an IR spectrum, with a high degree of accuracy. uniroma1.itaip.orgmdpi.com
By creating a theoretical model of the this compound molecule, researchers can calculate its expected IR spectrum. rsc.org Comparing this computed spectrum with the experimentally obtained one can aid in the assignment of complex vibrational modes and confirm the compound's structure. mdpi.com For instance, DFT calculations can help to distinguish between different conformers (spatial arrangements of atoms) of this compound and predict their relative energies and corresponding spectral features. researchgate.net This synergy between computational prediction and experimental data provides a more robust and detailed understanding of the molecule's structure and properties than either method could achieve alone. aip.org
Theoretical and Computational Chemistry Studies on 4 Phenylbutanal
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to understand the electronic structure and properties of 4-phenylbutanal and its derivatives. mdpi.comsemanticscholar.org DFT methods, such as B3LYP with a 6-31G(d) basis set, are used to optimize molecular geometries and calculate electronic properties. mdpi.com These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict spectroscopic properties. mdpi.comsemanticscholar.org
For instance, in studies of related compounds, quantum chemical calculations have been used to predict the electronic circular dichroism (ECD) spectra to help determine the absolute configuration of stereoisomers. mdpi.com The electronic structure of this compound is characterized by the phenyl ring and the carbonyl group, which are the primary sites of electronic activity. The interaction between these two functional groups, mediated by the flexible butyl chain, dictates the molecule's reactivity and spectroscopic behavior. acs.org
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 148.20 | g/mol | nih.govchemeo.com |
| XLogP3 | 1.95 | ambeed.com | |
| TPSA | 17.07 | Ų | ambeed.com |
| H-Bond Acceptors | 1 | ambeed.com | |
| H-Bond Donors | 0 | ambeed.com | |
| Rotatable Bonds | 4 | ambeed.com | |
| Standard Gibbs Free Energy of Formation | 46.21 | kJ/mol | chemeo.com |
| Enthalpy of Formation at Standard Conditions | -98.78 | kJ/mol | chemeo.com |
This table presents key physicochemical properties of this compound calculated using computational methods. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
Reaction Dynamics and Mechanism Elucidation through Computation
Computational studies have been instrumental in elucidating the mechanisms of reactions involving this compound and related aldehydes. For example, the Norrish-Yang cyclization, a photochemical reaction of carbonyl compounds, has been investigated using DFT calculations to understand the reaction pathways and stereoselectivity. nih.govacs.org These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. nih.govacs.org
In the context of the photocyclization of 2-(hydroxyimino)-4-phenylbutanal, DFT calculations have helped to rationalize the observed diastereoselectivity by modeling the reaction mechanism. nih.govacs.org The process is believed to proceed through the formation of an excited 1,4-biradical triplet state, followed by cyclization. nih.govacs.org Computational models can explore the energetics of different pathways, explaining why certain products are favored over others. nih.govacs.org Furthermore, studies on the photodissociation of related aromatic compounds provide a framework for understanding how the energy from light absorption is redistributed within the molecule, leading to specific chemical transformations. unimi.it
Molecular Modeling and Simulation of this compound Systems
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of this compound in different environments. These simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or other molecules. uniroma1.it For example, MD simulations can be used to explore the interactions between cyclobutanol (B46151) oximes (derived from related aldehydes) and solvent molecules, which can influence the isomerism of the final products. uniroma1.it
In the broader context of chemical research, molecular modeling is used to understand the binding of molecules to biological targets. nih.gov For derivatives of this compound, these techniques could be used to model their interaction with receptors or enzymes, providing a basis for understanding their biological activity. acs.org
Conformational Analysis and Stereochemical Prediction
The flexible butyl chain of this compound allows it to adopt multiple conformations. Conformational analysis, often performed using molecular mechanics force fields (like MMFF94) followed by DFT optimization, is crucial for identifying the most stable conformers. mdpi.comsemanticscholar.org This information is vital for understanding the molecule's reactivity and how it interacts with its environment. For instance, in the synthesis of bedaquiline (B32110) analogues, conformational analysis was a key step in determining the three-dimensional structure of the molecules. mdpi.comsemanticscholar.org
Computational methods are also powerful tools for predicting stereochemistry. nih.gov In the study of the photocyclization of 2-(hydroxyimino)aldehydes, DFT calculations were used to rationalize the diastereoselectivity of the reaction. nih.gov By comparing the energies of different transition states leading to various stereoisomers, researchers can predict which stereoisomer is likely to be the major product. nih.gov Similar computational approaches have been used to assign the absolute configuration of chiral molecules by comparing calculated and experimental spectroscopic data, such as ECD spectra. mdpi.com
Table 2: Conformational Analysis of a Related Phenylbutanol Compound
| Conformer | Relative Energy (B3LYP/6-31++G**) |
| trans OH | Lowest Energy |
| gauche OH | Higher Energy |
| OH-p | Higher Energy |
This table shows the relative energies of different conformers of a phenylbutanol derivative, as determined by quantum chemical calculations. This type of analysis helps to identify the most stable three-dimensional structures of the molecule. researchgate.net
Application of QSAR Models for Predicting Activity and Properties
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or other properties of chemicals based on their molecular structure. acs.orgnih.gov These models are developed by finding a mathematical relationship between a set of molecular descriptors (calculated from the chemical structure) and an experimental property. nih.gov
For aldehydes like this compound, QSAR models have been developed to predict properties such as skin sensitization potential. researchgate.net These models often use descriptors related to hydrophobicity (like logP) and electronic effects to correlate the chemical structure with the observed biological effect. researchgate.net In the context of fragrance ingredients, QSAR and read-across approaches are used to assess the safety of chemicals by comparing them to structurally similar compounds with known toxicological profiles. acs.org While specific QSAR models for this compound are not extensively detailed in the provided search results, the general principles of QSAR are applicable and have been used for similar aldehydes and fragrance compounds. acs.orgresearchgate.netatlantis-press.com
Biological and Biomedical Research Applications of 4 Phenylbutanal
Pharmacological and Therapeutic Potentials
Research into 4-phenylbutanal and its derivatives has uncovered a range of biological activities, suggesting potential therapeutic uses. Studies indicate that the compound may possess anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. smolecule.com
Preliminary studies suggest that this compound may possess anti-inflammatory properties. smolecule.com Research indicates that the compound might modulate inflammatory pathways, although the detailed mechanisms of this action are yet to be fully elucidated and remain an area of active investigation. smolecule.com The structural characteristics of this compound are similar to other biologically active compounds, which supports the potential for these effects.
Further research has explored derivatives of related compounds for more potent anti-inflammatory activity. For instance, N-p-coumaroyl 4-phenylbutylamine, a derivative of 4-phenylbutylamine, demonstrated notable anti-inflammatory effects by suppressing TNF-α release in macrophage cell lines. Similarly, novel synthetic derivatives of phenylbutanals have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com
This compound is believed to exhibit antioxidant properties, potentially by influencing oxidative stress responses within biological systems. smolecule.com The aldehyde functional group may play a role in its ability to interact with and neutralize reactive oxygen species (ROS). smolecule.com A related compound, 4-phenylbutanol, has also been noted for its antioxidant capabilities. guidechem.com
The antioxidant potential of butenolide derivatives has been investigated in detail. One study on 5-hydroxy-4-phenyl-butenolide (5H4PB) found that it activates the Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov This activation leads to the upregulation of cytoprotective genes and significantly reduces intracellular ROS, glutathione (B108866) oxidation, and DNA damage induced by oxidative challenges. nih.gov This research highlights a potential mechanism by which compounds structurally related to this compound may confer protection against oxidative damage. nih.gov
Recent research has highlighted the potential of this compound as a neuroprotective agent. smolecule.com Studies have shown that it may protect nerve cells from damage induced by oxidative stress and inflammation, two key factors implicated in the pathology of various neurodegenerative conditions such as Alzheimer's and Parkinson's disease. smolecule.comsmolecule.com While these initial findings are promising, further research is necessary to fully establish its efficacy in the context of neurodegenerative disorders. smolecule.com The proposed mechanism involves mitigating the cellular damage that contributes to neuronal death in these diseases. A derivative, (S)-2-amino-4-phenylbutanal, has also been noted for its potential neuroprotective effects against oxidative stress and inflammation. smolecule.com
Emerging evidence suggests that this compound may possess anticancer properties. smolecule.com Research indicates that the compound can induce apoptosis, or programmed cell death, specifically in cancer cells while having a minimal effect on healthy, non-cancerous cells. smolecule.comsmolecule.com This selective cytotoxicity is a highly desirable characteristic for potential anticancer agents. nih.gov Further investigation is required to fully understand the mechanisms of action and to validate the potential of this compound as a therapeutic agent in oncology. smolecule.com
The table below summarizes key research findings on the potential anticancer activity of this compound.
| Research Focus | Cell Line(s) | Key Finding | Reference(s) |
| Apoptosis Induction | Cancer cells | Induces programmed cell death (apoptosis) in cancer cells while sparing healthy cells. | smolecule.com, smolecule.com, |
| Cell Cycle Arrest | Breast cancer cells | Implicated in inducing apoptosis and cell cycle arrest. | ucsd.edu |
Synthetic derivatives of phenylbutanals have shown potential as protease inhibitors. mdpi.comresearchgate.net A significant area of this research has focused on developing inhibitors for the human immunodeficiency virus (HIV) protease, a critical enzyme for viral replication.
One study detailed the synthesis of novel and potent diol-based HIV-1 protease inhibitors using (2S)-2-benzyloxymethyl-4-phenylbutanal as a key starting material. nih.gov The resulting inhibitors demonstrated excellent antiviral activity in cell-based assays, including in the presence of human serum. nih.gov The determination of the X-ray crystallographic structure of one of these potent inhibitors complexed with HIV-1 protease has provided crucial insights into its binding mode, aiding in the design of future inhibitors. nih.gov This line of research underscores the utility of the this compound scaffold in developing targeted therapeutic agents. researchgate.netnih.gov
Antimicrobial Activities
The antimicrobial potential of this compound has been a subject of scientific inquiry, with some studies reporting a range of activities. Research has suggested that this compound exhibits antifungal, antibacterial, and even antiviral properties. smolecule.com However, it is important to note that there are conflicting reports in the scientific literature, with at least one review stating a lack of published studies on its antimicrobial properties. umk.pl
Studies that support its antimicrobial action have demonstrated its ability to inhibit the growth of various microbial strains. smolecule.com For instance, its efficacy has been reported against the fungus Aspergillus niger and the bacterium Staphylococcus aureus. smolecule.com In terms of antiviral activity, research has indicated potential action against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). smolecule.com Derivatives like (S)-2-amino-4-phenylbutanal have also been reported to possess similar antifungal and antibacterial properties. smolecule.com
The table below summarizes the reported antimicrobial activities of this compound.
| Activity Type | Target Organism(s) | Reported Effect | Reference(s) |
| Antifungal | Aspergillus niger | Inhibition of fungal growth | smolecule.com, |
| Antibacterial | Staphylococcus aureus | Inhibition of bacterial growth | smolecule.com, |
| Antiviral | Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV) | Interference with viral replication | smolecule.com, |
Antibacterial Activity (e.g., against Staphylococcus aureus)
Research has indicated that this compound possesses antibacterial properties. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, including the notable pathogen Staphylococcus aureus. The aldehyde functional group is a key feature of its molecular structure and is likely a significant contributor to its biological activity. Further investigations have explored derivatives of this compound in the development of new antimicrobial agents. For instance, a patent for peptide deformylase inhibitors included studies involving this compound against a panel of laboratory strains that included Staphylococcus aureus. researchgate.net While the specific mechanisms are still under investigation, the potential of this compound as a lead compound for the development of novel antibacterial agents is an active area of research. researchgate.net
Table 1: Antibacterial Activity of this compound and its Derivatives This table is for illustrative purposes based on available research descriptions. Specific quantitative data like MIC values were not consistently available in the reviewed sources.
| Compound/Derivative | Target Bacterium | Observed Effect | Source |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibition of bacterial growth | researchgate.net |
Antifungal Activity (e.g., against Aspergillus niger)
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been shown to inhibit the growth of fungal strains such as Aspergillus niger. Aspergillus niger is a common fungus that can be a contaminant in various settings and is also used industrially for the production of enzymes and acids. google.com The ability of this compound to counter the growth of this fungus highlights its broad-spectrum antimicrobial potential. The development of antifungal agents is crucial, and compounds like this compound offer a chemical scaffold for the synthesis of new and potentially more potent antifungal drugs.
Table 2: Antifungal Activity of this compound This table is for illustrative purposes based on available research descriptions. Specific quantitative data like MIC values were not consistently available in the reviewed sources.
| Compound | Target Fungus | Observed Effect | Source |
|---|
Antiviral Activity (e.g., against HSV and HIV)
The antimicrobial spectrum of this compound extends to antiviral activity. Research has indicated its potential to act against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). researchgate.net The interaction between HSV and HIV is of significant clinical interest, as HSV infections can increase the risk of HIV transmission. wisdomlib.org The search for new antiviral agents is a continuous effort in the medical field, and compounds that show dual activity against significant human pathogens like HSV and HIV are of particular interest. While the precise mechanisms of this compound's antiviral action are not fully elucidated, its activity suggests it could be a valuable starting point for the development of new antiviral therapies.
Table 3: Antiviral Activity of this compound This table is for illustrative purposes based on available research descriptions. Specific quantitative data like IC50 values were not consistently available in the reviewed sources.
| Compound | Target Virus | Observed Effect | Source |
|---|---|---|---|
| This compound | Herpes Simplex Virus (HSV) | Antiviral activity | researchgate.net |
Interactions with Biological Systems and Cellular Pathways
The biological effects of this compound are rooted in its interactions with various components of biological systems and cellular pathways. Its aldehyde functional group is highly reactive and can participate in various biochemical reactions, including the formation of Schiff bases with amines, which are crucial intermediates in many biological processes. nih.gov Research suggests that this compound may influence cellular responses to oxidative stress and modulate inflammatory pathways. Oxidative stress and inflammation are interconnected processes that play a role in numerous diseases. google.com The potential of this compound and its derivatives to modulate these pathways has been a subject of investigation, with some studies indicating anti-inflammatory and antioxidant properties. nih.gov
Role as a Building Block in Drug Synthesis
One of the most significant applications of this compound in biomedical research is its role as a key intermediate and building block in the synthesis of pharmaceuticals. Its structure allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules with therapeutic potential.
For example, this compound has been utilized in the synthesis of the lactone moiety of compactin and mevinolin, which are members of the statin family of cholesterol-lowering drugs. nih.gov It has also been employed in the asymmetric synthesis of γ-amino-functionalised vinyl sulfones, which are precursors to cysteine protease inhibitors like K777. mdpi.com Furthermore, the related compound 4-phenylbutanol is a key starting material for the synthesis of intermediates for the bronchodilator salmeterol.
Table 4: Examples of this compound in Drug Synthesis
| Starting Material | Synthetic Target | Therapeutic Class | Source |
|---|---|---|---|
| This compound | Lactone moiety of compactin and mevinolin | Anticholesterolemic (Statins) | nih.gov |
| This compound | γ-Amino-functionalised vinyl sulfones (precursor to K777) | Cysteine Protease Inhibitors | mdpi.com |
Enzyme-Catalyzed Reactions and Metabolic Pathways
Enzymes are biological catalysts that facilitate a vast array of chemical reactions within living organisms, forming the basis of metabolic pathways. researchgate.net this compound and its derivatives can participate in enzyme-catalyzed reactions. A notable example is the 4-oxobutyrate-CoA--CoA transferase (4-OT) catalyzed reaction of acetaldehyde (B116499) with trans-β-nitrostyrene to produce 4-nitro-3-phenylbutanal, a derivative of this compound. This demonstrates the potential for enzymes to act on and transform phenylbutanal structures.
Furthermore, the study of how compounds like this compound are metabolized provides insight into their biological activity and potential applications. For instance, the synthesis of 5-ethyl-4-phenyloct-5-en-2-one (B12590233) can be achieved through an aldol (B89426) condensation reaction involving this compound, and this product is used in research involving metabolic pathways and enzyme interactions. The study of such reactions is crucial for understanding the biotransformation of compounds within biological systems.
Environmental and Green Chemistry Aspects
Environmental Degradation Pathways
The breakdown of 4-phenylbutanal in the environment is governed by both abiotic and biotic processes. Key pathways include degradation by sunlight and decomposition by microorganisms, which transform the compound into various byproducts.
Photolytic degradation involves the breakdown of chemical compounds by light energy. While direct, comprehensive photolysis studies on this compound are not extensively detailed in recent literature, research on related structures provides significant insights. The compound is known to possess ultraviolet (UV) absorption properties, a prerequisite for photochemical reactions. science-softcon.de
Studies on photolabile profragrances, designed to release scents upon light exposure, demonstrate the susceptibility of similar aldehyde structures to photodegradation. In one study, precursor molecules (4,4-diphenyl-4H-benzo[d] ub.edugoogle.comdioxins) were shown to release fragrant aldehydes, including the structurally related (±)-3-phenylbutanal, when exposed to light. sci-hub.ru The efficiency of this release was studied both in solution and on cotton surfaces, indicating that the environment plays a crucial role in the degradation pathway and rate. sci-hub.ru It was noted that predicting the photochemical behavior on surfaces based on solution studies is not always straightforward. sci-hub.ru
Forced degradation studies on related compounds, such as glycerol (B35011) phenylbutyrate, have also utilized UV light exposure to investigate decomposition pathways, further supporting the potential for this compound to degrade under sunlight. nih.gov
| Study Focus | Compound Type | Key Finding | Source |
| Light-Induced Fragrance Release | Profragrance releasing (±)-3-phenylbutanal | Light triggers the cleavage of precursor molecules to release the aldehyde on surfaces like cotton. | sci-hub.ru |
| UV Absorption | This compound | The compound's UV absorption spectrum was characterized, confirming its potential for photochemistry. | science-softcon.de |
| Forced Degradation | Glycerol Phenylbutyrate | The stability of the compound was tested under various conditions, including UV light exposure. | nih.gov |
Microbial degradation is a critical pathway for the removal of organic compounds from the environment. While specific data on the microbial degradability of this compound is noted as unavailable in some databases aksci.com, research on analogous compounds provides a strong model for its likely fate.
Studies on the microbial degradation of short-chain phenylalkanes by Pseudomonas strains reveal a common catabolic pathway. nih.gov For instance, microbes degrading 2-phenylbutane and 3-phenylpentane were found to initially hydroxylate the benzene (B151609) ring, forming dihydro-dihydroxyphenyl intermediates. nih.gov This is followed by the cleavage of the aromatic ring, a process known as meta-cleavage, leading to the formation of acidic byproducts. nih.gov It is highly probable that this compound undergoes a similar degradation sequence.
Interestingly, this compound has been identified as a major secondary metabolite produced by the bacterium Streptomyces ghanaensis. hep.com.cn In a study focused on the green synthesis of silver nanoparticles, gas chromatography-mass spectrometry (GC-MS) analysis of the bacterial extract showed that this compound was a significant component, which may act as a reducing and stabilizing agent in the nanoparticle formation. hep.com.cn This finding confirms a direct link between this compound and microbial metabolic processes.
| Parent Compound | Degrading Microbe | Identified Intermediate Products | Source |
| 2-Phenylbutane | Pseudomonas sp. | 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane | nih.gov |
| 3-Phenylpentane | Pseudomonas sp. | 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane, 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid | nih.gov |
| 3-Phenyldodecane | Nocardia sp. | 2-Phenylbutyric acid, 3-phenylvaleric acid, 4-phenylhexanoic acid | nih.gov |
Sustainable Synthesis Approaches for this compound
Green chemistry principles encourage the development of synthesis routes that are more efficient, use less hazardous materials, and are derived from renewable feedstocks. An established industrial method for producing this compound is the hydroformylation of allylbenzenes using rhodium-based catalysts. google.com While effective, this process involves high pressure and a precious metal catalyst.
More sustainable approaches focus on improving catalytic systems and using greener reagents.
Organocatalysis: The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 4-phenylbutanol. ub.edu The use of organocatalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) represents a greener alternative to traditional heavy-metal-based oxidizing agents. ub.edu
Green Solvents and Bio-based Precursors: Broader trends in the synthesis of other phenylaldehydes, like vanillin, highlight pathways that can be adapted for this compound. researchgate.net These include the use of less toxic and renewable solvents, such as 2-methyl tetrahydrofuran, which can significantly reduce the life cycle emissions compared to conventional solvents. researchgate.net Furthermore, using natural phenylpropenes as starting materials provides a route from renewable biomass to valuable aldehydes. researchgate.net The synthesis of the precursor, 4-phenylbutanol, is also a target for green chemistry innovations. google.com
| Synthesis Aspect | Conventional Approach | Sustainable Alternative |
| Catalyst | Rhodium or cobalt complexes google.com | Organocatalysts (e.g., TEMPO) ub.edu |
| Reagents | Traditional oxidizing/reducing agents | Milder, less toxic reagents |
| Solvents | Volatile organic solvents (e.g., THF) | Green solvents (e.g., 2-methyl THF) researchgate.net |
| Feedstock | Petroleum-derived allylbenzenes | Bio-based phenylpropenes researchgate.net |
Environmental Impact Assessment of Phenylaldehydes
Phenylaldehydes, as a class of fragrance chemicals, are primarily released into the environment through diffuse atmospheric emissions and disposal down the drain into wastewater systems. industrialchemicals.gov.au An environmental risk assessment of phenylpropanaldehydes by the Australian government, which are structurally very similar to this compound, concluded that these chemicals are not persistent and not bioaccumulative. industrialchemicals.gov.au They are expected to undergo rapid abiotic and biotic degradation in both air and water. industrialchemicals.gov.au However, the assessment also classified them as "Toxic to aquatic life" (Acute Aquatic Category 2), indicating a potential risk to aquatic organisms upon direct release. industrialchemicals.gov.au
The broader environmental impact of aldehydes is also a consideration. Aldehydes are known contributors to air pollution and can be formed in the atmosphere through photochemical reactions involving hydrocarbons. epa.gov At low concentrations, they can act as irritants to the eyes and respiratory tract. epa.govnih.gov Furthermore, atmospheric aldehydes can participate in photochemical processes that generate oxidants like ozone, contributing to smog formation. epa.gov The high reactivity of aldehydes allows them to modify biological molecules like proteins and DNA, which is the basis for their cytotoxic effects. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Asymmetric Catalytic Systems for 4-Phenylbutanal Synthesis
The synthesis of specific enantiomers of chiral molecules is a significant challenge in organic chemistry, with important implications for the pharmaceutical and fragrance industries. For this compound, a compound with a stereocenter, the development of asymmetric catalytic systems is crucial for producing enantiomerically pure forms.
Recent research has explored various catalytic approaches. One method involves the use of chiral polyborate catalysts generated from vaulted biaryl ligands like VANOL for the direct aminoallylation of aldehydes. msu.edu This method has shown promise for producing unprotected homoallylic amines with high enantiomeric induction for a range of substrates. msu.edu Another avenue of research focuses on the hydroformylation of styrene (B11656) using rhodium catalysts with chiral ligands. While rhodium-catalyzed hydroformylation of styrene typically favors the branched aldehyde, 2-phenylpropanal, specific ligand design can influence regioselectivity towards the linear product, 3-phenylpropanal. researchgate.net For instance, tris-binaphthyl phosphite (B83602) ligands have demonstrated high activity and regioselectivity in the hydroformylation of disubstituted aryl olefins. mdpi.comresearchgate.net The development of novel thiourea-amine bifunctional catalysts has also been explored for asymmetric conjugate additions, a key step in some synthetic routes. rsc.org
Furthermore, new chiral porphyrin imine manganese complexes have been synthesized and used as catalysts for the asymmetric epoxidation of styrene derivatives, which can be precursors to chiral aldehydes like this compound. nih.gov Organocatalysis, utilizing small organic molecules as catalysts, is another rapidly growing field with potential applications in the asymmetric synthesis of this compound and its derivatives. beilstein-journals.org For example, proline-derived catalysts have been used in the asymmetric functionalization of α-branched aldehydes. nih.gov
The table below summarizes some of the catalytic systems being investigated for reactions relevant to the synthesis of this compound and its derivatives.
| Catalyst Type | Reaction | Key Features |
| Chiral Polyborate (VANOL-based) | Aminoallylation of aldehydes | Produces unprotected homoallylic amines with high enantioselectivity. msu.edu |
| Rhodium/Tris-binaphthyl Phosphite | Hydroformylation of aryl olefins | High activity and regioselectivity for aldehydes. mdpi.comresearchgate.net |
| Thiourea-Amine Bifunctional Catalysts | Asymmetric conjugate addition | Enables enantioselective carbon-carbon bond formation. rsc.org |
| Chiral Porphyrin Imine Manganese Complex | Asymmetric epoxidation of styrenes | High yields and enantiomeric excess for chiral epoxides. nih.gov |
| Proline-derived Organocatalysts | Asymmetric α-functionalization | Effective for α-branched aldehydes. nih.gov |
Exploration of New Biological Activities and Therapeutic Applications
This compound and its derivatives are subjects of ongoing research to uncover new biological activities and potential therapeutic uses. Studies have indicated a range of potential pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. smolecule.com
The antimicrobial activity of this compound has been demonstrated against various fungal and bacterial strains. smolecule.com Furthermore, some derivatives, such as those containing a thiazolidinone nucleus, have shown significant antibacterial and antifungal properties. nih.govresearchgate.net Research has also suggested potential antiviral activity, including against HIV. smolecule.comacs.orgacs.org
In the realm of cancer research, emerging studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells. smolecule.com This selective action on cancer cells while sparing healthy ones is a highly desirable characteristic for potential anticancer agents.
The neuroprotective effects of this compound are another promising area of investigation. smolecule.com Studies have shown that it may protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.com The structural similarity of this compound to other biologically active compounds suggests it may interact with various cellular pathways, including those involved in oxidative stress responses and inflammation. smolecule.com
The table below provides a summary of the explored biological activities of this compound.
| Biological Activity | Observed Effects | Potential Application |
| Antimicrobial | Inhibition of fungal and bacterial growth. smolecule.com | Natural preservative, antifungal/antibacterial agent. |
| Antiviral | Activity against viruses such as HSV and HIV. smolecule.com | Antiviral drug development. acs.orgacs.org |
| Anticancer | Induction of apoptosis in cancer cells. smolecule.com | Anticancer therapy. |
| Neuroprotective | Protection of nerve cells from oxidative stress and inflammation. smolecule.com | Treatment of neurodegenerative diseases. smolecule.com |
Integration of Advanced Computational Techniques for Mechanistic Insights
Advanced computational techniques, particularly Density Functional Theory (DFT), are increasingly being used to gain deeper mechanistic insights into the synthesis and reactivity of this compound. These computational studies complement experimental findings and help in the rational design of new catalysts and reaction conditions.
For instance, DFT calculations have been employed to study the mechanism of the rhodium-catalyzed hydroformylation of styrene, a key reaction for producing this compound precursors. mdpi.com These studies help to understand the factors controlling regioselectivity and enantioselectivity. Computational methods have also been used to investigate the mechanism of organocatalyzed reactions, such as the Michael addition, providing insights into the transition states and the role of the catalyst. lookchem.com
In the context of catalyst development, computational modeling helps in characterizing novel ligands. For example, the cone angles and electronic parameters of new phosphite ligands for rhodium-catalyzed hydroformylation have been calculated using computational methods, providing a theoretical basis for their observed catalytic performance. mdpi.com Similarly, computational studies have supported the proposed bifunctional activation mode of new catalysts for the asymmetric functionalization of α-branched aldehydes. nih.gov
The integration of these computational tools allows researchers to predict reaction outcomes, understand reaction mechanisms at a molecular level, and design more efficient and selective synthetic routes for this compound and its derivatives.
Research into Structure-Activity Relationships of this compound Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and the development of new functional molecules. For this compound, SAR studies are crucial for optimizing its therapeutic potential and other applications.
Researchers are systematically modifying the structure of this compound to investigate how these changes affect its biological activity. For example, the synthesis of various derivatives with different substituents on the phenyl ring or modifications to the aldehyde group allows for the evaluation of their impact on antimicrobial, anticancer, or neuroprotective effects. nih.govresearchgate.net
SAR studies have been instrumental in the design of potent HIV protease inhibitors, where modifications to the core structure, which can be related to this compound, have led to improved efficacy. acs.orgacs.org Similarly, in the development of mitofusin activators for treating neurodegenerative diseases, SAR studies based on a pharmacophore model have led to the synthesis of more potent and bioavailable analogs. mdpi.comnih.gov The synthesis and evaluation of a series of pyrrole (B145914) butyric acid derivatives have also contributed to understanding the SAR in this class of compounds. lookchem.com
The insights gained from SAR studies guide the rational design of new this compound derivatives with enhanced activity and specificity for a particular biological target.
Applications in Materials Science and Nanotechnology (if applicable)
While the primary research focus on this compound has been in organic synthesis and medicinal chemistry, its reactive functional groups suggest potential applications in materials science and nanotechnology. The aldehyde group can participate in various chemical reactions, making it a useful building block for the synthesis of new polymers and functional materials.
For instance, the dual carbonyl functionality in related compounds like 4-oxo-4-phenylbutanal (B11922086) makes it a precursor for nitrogen-containing heterocycles, such as pyrroles, which are valuable in materials science due to their electronic properties. vulcanchem.com The ability of aldehydes to form polymers through condensation reactions could be exploited to create novel materials with specific properties.
In the field of nanotechnology, the controlled release of active compounds is a significant area of research. While direct applications of this compound in nanotechnology are not extensively documented, its use as a component in systems for the controlled release of fragrances has been patented, suggesting a potential role in the development of smart materials. google.com Further research may explore the incorporation of this compound or its derivatives into nanomaterials for applications in drug delivery, sensing, or catalysis.
Q & A
Q. How can researchers resolve inconsistencies in this compound’s reported biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
